Equipotent GlyT1 Inhibition (IC50 18 nM) Matches Clinical Candidate SSR504734 with a Non-Benzamide Chemotype
The target compound inhibits recombinant human GlyT1c with an IC50 of 18 nM in a [14C]glycine uptake assay in HEK293 cells [1]. This potency is identical to that reported for the clinical GlyT1 inhibitor SSR504734 (IC50 18 nM) in a comparable assay [2]. However, the target compound is a pyridazin-3-amine, whereas SSR504734 is a benzamide derivative. This structural dissimilarity offers a distinct chemical series with potentially different off-target profiles and intellectual property space, while maintaining the required target engagement potency.
| Evidence Dimension | GlyT1 inhibitory potency (human recombinant) |
|---|---|
| Target Compound Data | IC50 = 18 nM |
| Comparator Or Baseline | SSR504734 (benzamide), IC50 = 18 nM |
| Quantified Difference | Equipotent (ratio 1.0) |
| Conditions | [14C]glycine uptake assay, HEK293 cells expressing human GlyT1c, 2 h incubation |
Why This Matters
Procurement of a structure-based differentiated chemotype with comparable target potency enables lead optimization programs to circumvent existing composition-of-matter patents while maintaining pharmacological efficacy.
- [1] BindingDB. BDBM50457697 (CHEMBL4215015) affinity data: IC50=18 nM for human GlyT1c. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50457697 View Source
- [2] Harsing LG Jr, Tapolcsanyi P, et al. Sarcosine-Based Glycine Transporter Type-1 (GlyT-1) Inhibitors Containing Pyridazine Moiety. Curr Pharm Des. 2015;21(22):3307-3318. DOI: 10.2174/1381612821666150109125623 View Source
